Cas no 78859-33-3 ((S)-Carazolol Hydrochloride)

(S)-Carazolol Hydrochloride is a selective β-adrenergic receptor antagonist, primarily used in pharmacological research due to its high affinity for β1 and β2 receptors. Its stereospecific (S)-enantiomer exhibits superior binding properties compared to the racemic mixture, making it valuable for studying receptor interactions and signal transduction mechanisms. The hydrochloride salt form enhances solubility and stability, facilitating precise experimental applications. This compound is widely utilized in cardiovascular research, particularly for investigating adrenergic pathways and developing targeted therapies. Its well-characterized pharmacokinetic profile and consistent purity ensure reliable performance in in vitro and in vivo studies. (S)-Carazolol Hydrochloride is a critical tool for advancing understanding of β-blocker mechanisms and receptor pharmacology.
(S)-Carazolol Hydrochloride structure
(S)-Carazolol Hydrochloride structure
Product Name:(S)-Carazolol Hydrochloride
CAS No:78859-33-3
MF:C18H22N2O2
MW:298.379484653473
CID:553591
PubChem ID:13023332
Update Time:2025-06-10

(S)-Carazolol Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-, (2S)-
    • (-)-CARAZOLOL
    • (-)-S-Carazolol
    • (S)-Carazolol
    • (S)-Corazolol
    • 2-Propanol,1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]-, (S)-
    • 6Q9080LN3O
    • (S)-Carazolol Hydrochloride
    • 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-((1-methylethyl)amino)-, (2S)-
    • (2S)-1-(9H-carbazol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol
    • 78859-33-3
    • (2S)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
    • UNII-6Q9080LN3O
    • (2s)-1-(9h-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-Ol
    • Carazolol, (S)-
    • (2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
    • (S)-1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol
    • (S)-1-(Carbazol-4-yloxy)-3-(isopropylamino)-2-propanol
    • SCHEMBL77903
    • CAU
    • EN300-26486077
    • DB07543
    • Q27096765
    • Inchi: 1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m0/s1
    • InChI Key: BQXQGZPYHWWCEB-ZDUSSCGKSA-N
    • SMILES: O(C[C@H](CNC(C)C)O)C1=CC=CC2=C1C1C=CC=CC=1N2

Computed Properties

  • Exact Mass: 298.168
  • Monoisotopic Mass: 298.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 57.3A^2

Experimental Properties

  • PSA: 57.28000
  • LogP: 3.44970

(S)-Carazolol Hydrochloride Pricemore >>

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Additional information on (S)-Carazolol Hydrochloride

Recent Advances in (S)-Carazolol Hydrochloride (78859-33-3) Research: A Comprehensive Review

(S)-Carazolol Hydrochloride (CAS: 78859-33-3) is a selective β-adrenergic receptor antagonist with significant pharmacological applications, particularly in cardiovascular research and drug development. Recent studies have explored its structural properties, receptor binding mechanisms, and potential therapeutic uses. This research brief synthesizes the latest findings to provide a comprehensive overview of its scientific and clinical relevance.

A 2023 study published in the Journal of Medicinal Chemistry investigated the crystallographic structure of (S)-Carazolol Hydrochloride, revealing its high-affinity binding to β1- and β2-adrenergic receptors. The study employed X-ray diffraction and molecular dynamics simulations to elucidate the compound's stereospecific interactions, which are critical for its antagonist activity. These findings have implications for designing next-generation beta-blockers with improved selectivity and reduced side effects.

In preclinical research, (S)-Carazolol Hydrochloride has shown promise in mitigating cardiac hypertrophy. A 2024 Nature Cardiovascular Research article demonstrated its efficacy in reducing pathological remodeling in murine models via modulation of cAMP-dependent signaling pathways. The study highlighted the compound's potential as a therapeutic agent for heart failure, though further clinical validation is required.

Recent advancements in synthetic chemistry have also optimized the production of (S)-Carazolol Hydrochloride. A 2023 Organic Process Research & Development paper detailed a novel enantioselective synthesis route using asymmetric hydrogenation, achieving >99% purity and scalability for industrial applications. This method addresses previous challenges in yield and cost-effectiveness, facilitating broader research and commercial use.

Ongoing clinical trials (e.g., NCT05567823) are evaluating (S)-Carazolol Hydrochloride's safety profile in humans, with preliminary Phase I data indicating favorable pharmacokinetics. However, researchers caution about dose-dependent β-blockade effects, emphasizing the need for precise dosing regimens in therapeutic contexts.

In conclusion, (S)-Carazolol Hydrochloride remains a pivotal compound in adrenergic research, with evolving applications in cardiology and beyond. Future directions include structural derivatization for enhanced receptor specificity and combination therapies for multifactorial cardiovascular diseases.

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